(R)-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate
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Overview
Description
®-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms followed by the introduction of the benzyl and tert-butyl groups. The methylsulfonyl group is then introduced through a sulfonylation reaction. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
®-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, ®-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Piperazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine
In medicine, ®-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of ®-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- ®-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
Uniqueness
®-1-benzyl 4-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperazine-1,4-dicarboxylate stands out due to its unique combination of functional groups. The presence of the benzyl, tert-butyl, and methylsulfonyl groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H28N2O7S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2R)-2-(methylsulfonyloxymethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O7S/c1-19(2,3)28-17(22)20-10-11-21(16(12-20)14-27-29(4,24)25)18(23)26-13-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3/t16-/m1/s1 |
InChI Key |
FNLYKNLTICNDRG-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)COS(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)COS(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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